molecular formula C13H13N3O B14914537 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile

Katalognummer: B14914537
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: UIKALOZZDLFEHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile is a chemical compound that features a benzonitrile group attached to an amino group, which is further connected to a 3,5-dimethylisoxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with 3,5-dimethylisoxazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of bromodomain-containing proteins, which play a role in regulating gene expression. The compound binds to the acetyl-lysine recognition pocket of these proteins, thereby inhibiting their activity and affecting downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzonitrile
  • (4-((3,5-Dimethylisoxazol-4-yl)methyl)amino)quinazolin-2-yl)methanol

Uniqueness

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzonitrile group with a 3,5-dimethylisoxazole moiety makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H13N3O

Molekulargewicht

227.26 g/mol

IUPAC-Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]benzonitrile

InChI

InChI=1S/C13H13N3O/c1-9-13(10(2)17-16-9)8-15-12-5-3-11(7-14)4-6-12/h3-6,15H,8H2,1-2H3

InChI-Schlüssel

UIKALOZZDLFEHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.